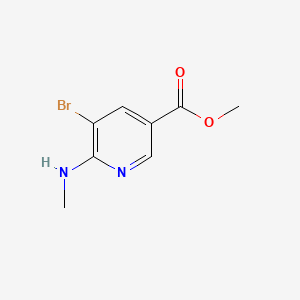
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1244016-90-7. It has a molecular weight of 245.08 and its IUPAC name is methyl 5-bromo-6-(methylamino)nicotinate . It is a solid substance with a melting point between 125 - 127 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11). The InChI key is LWZLFWKXJCZVIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 125 - 127 degrees Celsius . It has a molecular weight of 245.08 .Wissenschaftliche Forschungsanwendungen
Application in Neuroprotection and Anti-neuroinflammatory Agents
Specific Scientific Field
This research falls under the field of Pharmaceutical Research , specifically focusing on Neuroprotection and Anti-neuroinflammatory Agents .
Summary of the Application
The compound is used in the synthesis of triazole-pyrimidine hybrids , which have shown promising results as potential neuroprotective and anti-neuroinflammatory agents . These compounds are being studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Application in Microwave-Assisted Palladium-Catalyzed Arylation
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on Microwave-Assisted Palladium-Catalyzed Arylation .
Summary of the Application
The compound is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the use of a microwave to assist in the palladium-catalyzed arylation process .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the process typically results in the formation of arylated products .
Application in Synthesis of Bromopyridine Derivatives
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on the Synthesis of Bromopyridine Derivatives .
Summary of the Application
2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .
Methods of Application or Experimental Procedures
The specific methods involve heating 2-chloro-6-methylpyridine with bromotrimethylsilane .
Results or Outcomes
The process results in the formation of 2-Bromo-6-methylpyridine, a bromopyridine derivative . This compound may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
Application in Synthesis of Pyridinylboronic Acids and Esters
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on the Synthesis of Pyridinylboronic Acids and Esters .
Summary of the Application
The compound is used in the synthesis of pyridinylboronic acids and esters . These compounds are being studied for their potential use in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the use of a boron compound to assist in the synthesis process .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the process typically results in the formation of pyridinylboronic acids and esters .
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, H332 which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZLFWKXJCZVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)
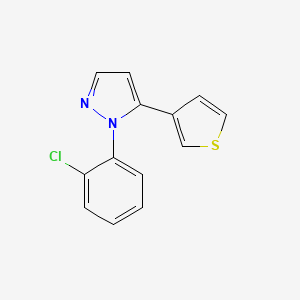
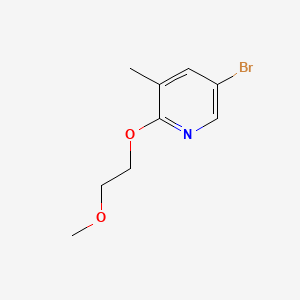
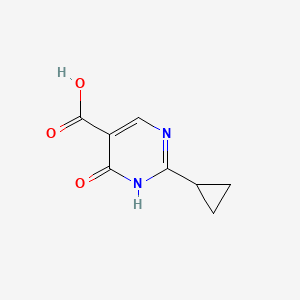
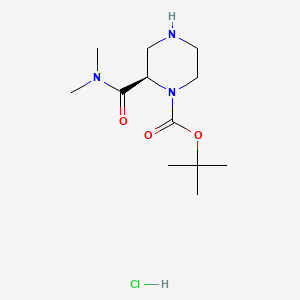
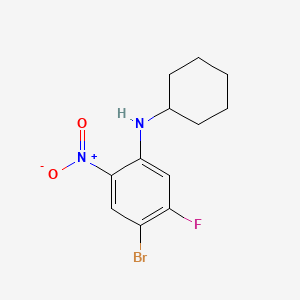
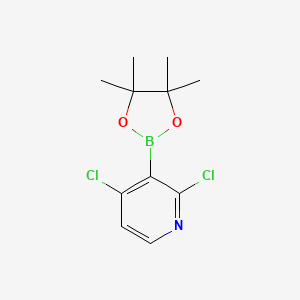
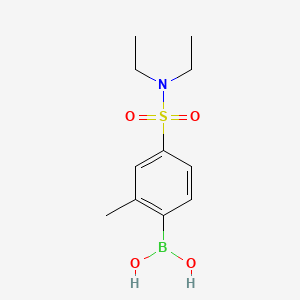
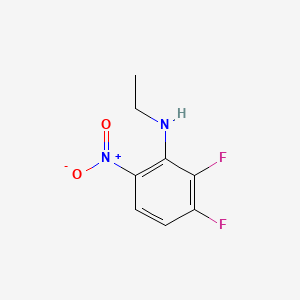
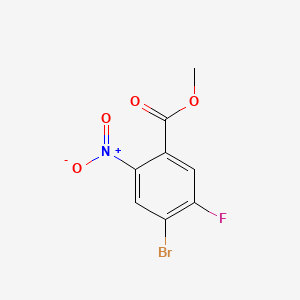
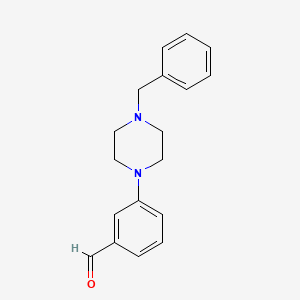
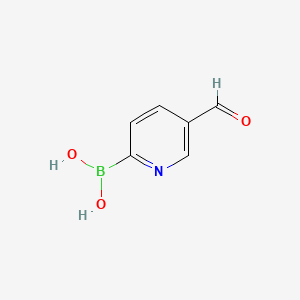
![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)
